Bienvenue dans la boutique en ligne BenchChem!

GSK2807 Trifluoroacetate

Epigenetics Methyltransferase Oncology

GSK2807 Trifluoroacetate is the definitive SMYD3 chemical probe, offering 24‑fold selectivity over SMYD2 and a unique 'bridging' binding mode confirmed by co‑crystal structure. Unlike generic inhibitors, its well‑characterized profile ensures clean, attributable phenotypes in RAS‑driven cancer models. Procure for robust target validation and structure‑based drug design.

Molecular Formula C21H33F3N8O7
Molecular Weight 566.5 g/mol
Cat. No. B10783221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2807 Trifluoroacetate
Molecular FormulaC21H33F3N8O7
Molecular Weight566.5 g/mol
Structural Identifiers
SMILESCN(C)CCCN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C19H32N8O5.C2HF3O2/c1-25(2)5-3-6-26(7-4-11(20)19(30)31)8-12-14(28)15(29)18(32-12)27-10-24-13-16(21)22-9-23-17(13)27;3-2(4,5)1(6)7/h9-12,14-15,18,28-29H,3-8,20H2,1-2H3,(H,30,31)(H2,21,22,23);(H,6,7)/t11-,12+,14+,15+,18+;/m0./s1
InChIKeyFZPZIBBKUWOBTJ-CPQMNCBCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK2807 Trifluoroacetate: A High-Resolution, SAM-Competitive SMYD3 Inhibitor with Defined Selectivity for Oncology Research


GSK2807 Trifluoroacetate is the trifluoroacetic acid salt form of GSK2807, a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of the histone methyltransferase SMYD3 [1]. It is an advanced chemical probe developed from a structure-based design campaign, primarily utilized in epigenetics and oncology research to dissect the specific roles of SMYD3, an enzyme frequently overexpressed in various cancers [2].

Critical Selectivity: Why GSK2807 Trifluoroacetate Is Not Interchangeable with Other SMYD3 or Pan-Methyltransferase Inhibitors


Substitution with a generic or alternative SMYD3 inhibitor is scientifically untenable due to significant differences in binding mode, target selectivity, and resulting biological consequences. Unlike some inhibitors that lack detailed selectivity profiling or rely on substrate competition [1], GSK2807's unique binding mechanism and well-characterized off-target profile, particularly its defined 24-fold selectivity window over the closely related enzyme SMYD2 [2], ensures that observed cellular phenotypes can be attributed specifically to SMYD3 inhibition. This level of target specificity is essential for robust target validation and prevents confounding results caused by the inhibition of other methyltransferases.

Quantitative Head-to-Head Evidence for GSK2807 Trifluoroacetate vs. Closest Comparators


SMYD3 vs. SMYD2 Selectivity: A Critical 24-Fold Preference

GSK2807 demonstrates a quantifiable and significant selectivity for its primary target, SMYD3, over the highly homologous enzyme SMYD2. This is a crucial differentiator, as many inhibitors exhibit cross-reactivity between these two proteins. In direct biochemical assays, GSK2807 inhibited SMYD3 with a Ki of 14 ± 6 nM, while inhibition of SMYD2 required a Ki of 345 ± 36 nM. This establishes a 24-fold selectivity for SMYD3 [1]. This level of quantitative discrimination is essential for precise functional studies, especially given the distinct and sometimes opposing roles of SMYD3 and SMYD2 in cancer biology [2].

Epigenetics Methyltransferase Oncology Target Validation

Unique Bridging Binding Mode: Differentiated Mechanism from Simple Substrate Competition

GSK2807's binding mechanism is structurally and functionally distinct from that of substrate-competitive inhibitors like BCI-121 . A high-resolution crystal structure reveals that GSK2807 bridges the gap between the SAM-binding pocket and the substrate lysine tunnel of SMYD3 [1]. In contrast, BCI-121 acts as a substrate-competitive inhibitor, exhibiting a much lower binding affinity with a KD of 11.8 µM . The bridging mechanism of GSK2807 allows it to achieve potent inhibition (Ki = 14 nM) by occupying a unique binding space not exploited by substrate-competitive molecules, thereby preventing both cofactor and substrate engagement.

Structural Biology Mechanism of Action Drug Discovery Epigenetics

Broad Selectivity Profiled Against a Panel of Key Epigenetic Enzymes

The selectivity of GSK2807 extends beyond SMYD2 and has been profiled against a panel of clinically relevant protein arginine and lysine methyltransferases. At concentrations where SMYD3 is fully inhibited, GSK2807 displayed no significant activity against PRMT1, PRMT4, PRMT5, NSD2, NSD3, DOT1L, G9a, and ASH1L . In contrast, the SMYD2 inhibitor AZ505, while selective for SMYD2 over SMYD3 (Ki = 300 nM vs. >83.3 µM), achieves its selectivity with a much weaker affinity for its primary target (Ki = 300 nM) compared to GSK2807's affinity for SMYD3 (Ki = 14 nM) . This combination of high potency and broad selectivity for the target makes GSK2807 a superior tool for complex cellular assays.

Selectivity Profiling Chemical Probe Epigenetics Assay Development

Functional Selectivity in Cellular MEKK2 Methylation

The functional consequence of SMYD3 inhibition is the prevention of MEKK2 methylation, a key event in RAS-driven cancers [1]. In cellular models, GSK2807 treatment leads to a specific decrease in this post-translational modification. This cellular activity is a direct consequence of its potent biochemical inhibition (IC50 = 130 nM) and high selectivity [1]. The SMYD3 inhibitor EPZ031686 also inhibits MEKK2 methylation but acts as a noncompetitive inhibitor with a Ki of 1.2 nM for SMYD3 [2]. While EPZ031686 is more potent biochemically, GSK2807 offers a mechanistically distinct (SAM-competitive vs. noncompetitive) tool with a well-defined structural basis for its action [3], providing researchers with orthogonal options for target validation.

Cellular Assay MEK/ERK Pathway RAS-Driven Cancer Functional Selectivity

Validated Applications: Optimizing GSK2807 Trifluoroacetate in Key Experimental Workflows


Precise Target Validation in RAS-Mutant Cancer Models

Employ GSK2807 Trifluoroacetate to dissect the role of the SMYD3-MEKK2 axis in RAS-driven cancers. As established in the source literature, SMYD3-mediated methylation of MEKK2 is a critical node in this pathway [1]. The compound's defined 24-fold selectivity over SMYD2 ensures that any observed effects on downstream MAPK signaling (e.g., changes in p-ERK levels) can be confidently attributed to SMYD3 inhibition, not off-target activity. Use at concentrations derived from its cellular IC50 of 130 nM to establish a specific dose-response relationship in cell lines harboring KRAS or NRAS mutations.

Structure-Based Drug Discovery and Computational Chemistry

Utilize the published high-resolution co-crystal structure of GSK2807 bound to SMYD3 [1] as a benchmark for structure-based drug design (SBDD) and computational modeling. The unique 'bridging' binding mode that occupies both the SAM and lysine-binding tunnels provides a distinctive pharmacophore for virtual screening campaigns. This structural data enables a precise comparison with other SMYD3 co-crystal structures (e.g., with EPZ031686) to design novel inhibitors with differentiated binding profiles or improved physicochemical properties.

Differential Functional Genomics Studies vs. SMYD2 Biology

Deploy GSK2807 in comparative studies designed to differentiate the biological functions of SMYD3 from its close homolog SMYD2. Given that SMYD2 is a known off-target for some SMYD3 inhibitors [1], use GSK2807 in parallel with a validated SMYD2-selective inhibitor (e.g., AZ505, LLY-507) to deconvolve their distinct roles in chromatin regulation, gene expression, or oncogenic transformation. The quantitative 24-fold selectivity window for GSK2807 allows for the use of concentrations that maximally inhibit SMYD3 with minimal impact on SMYD2, ensuring a clean interpretation of phenotypic data from RNA-seq, ChIP-seq, or proliferation assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK2807 Trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.